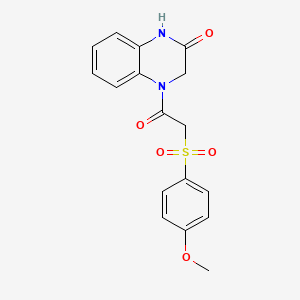
4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular weight of this compound is 360.38. The structure of similar compounds, such as 2-((4-METHOXYPHENYL)SULFONYL)-1H-INDOLE, contains a total of 35 bonds, including 22 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ether, 1 sulfone, and 1 Pyrrole .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-[(4-Methoxyphenyl)sulfonyl]ethanol, include a density of 1.3±0.1 g/cm³, boiling point of 423.2±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 71.4±3.0 kJ/mol, flash point of 209.8±28.7 °C, index of refraction of 1.536, molar refractivity of 52.7±0.4 cm³, and a molar volume of 169.2±3.0 cm³ .Scientific Research Applications
Synthesis and Biological Evaluation
4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives have been explored for their potential in medical and environmental applications. The synthesis of phenylaminosulfanyl-1,4-naphthoquinone derivatives, including structures similar to this compound, demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting its potential as an anticancer agent. These compounds showed low toxicity in normal human kidney cells and induced apoptosis through the upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).
Environmental Degradation of Sulfonamides
Research on the environmental degradation of sulfonamides, including compounds with structural similarities to this compound, uncovered a novel microbial strategy for eliminating sulfonamide antibiotics. This involves ipso-hydroxylation followed by fragmentation, a process that could potentially be applied to manage environmental contamination by sulfonamide compounds (Ricken et al., 2013).
Synthesis of Sulfonamide or Amide Group Bearing Compounds
The compound's relevance extends into synthetic chemistry, where a one-pot synthesis approach has been developed for 3,4-dihydroquinoxalines bearing a sulfonamide or an amide group. This method highlights the chemical versatility and potential applications of derivatives of this compound in creating pharmacologically relevant compounds (Alizadeh et al., 2008).
Anticancer and Antimalarial Agents
Studies on selected sulfonyl compounds, including those related to this compound, have identified them as potential anticancer and antimalarial agents. This research underscores the therapeutic possibilities of sulfonyl compounds in treating diseases (Langler et al., 2003).
properties
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfonylacetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-12-6-8-13(9-7-12)25(22,23)11-17(21)19-10-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIKXRGHBMLGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

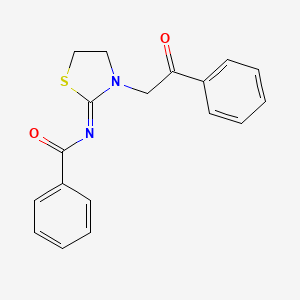


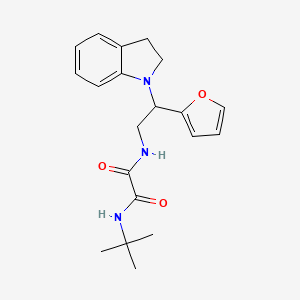
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2669348.png)
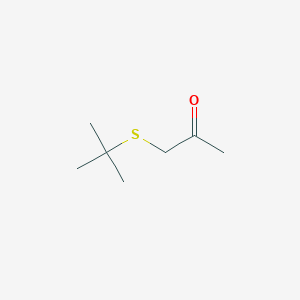
![8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2669353.png)
![N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2669354.png)
![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669355.png)
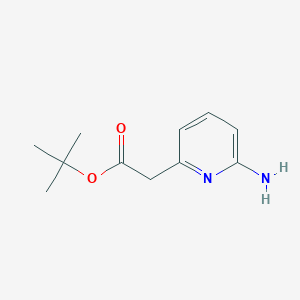
![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B2669358.png)
![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)

